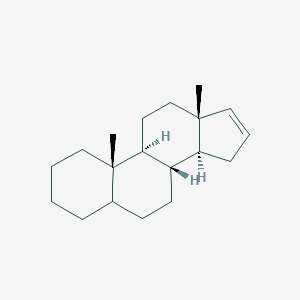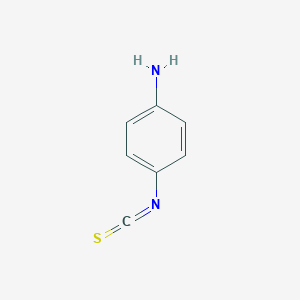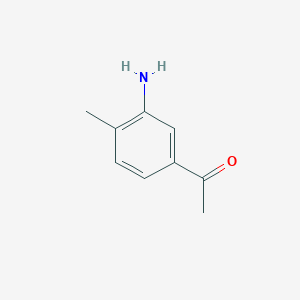
1-(3-Amino-4-méthylphényl)éthanone
Vue d'ensemble
Description
1-(3-Amino-4-methylphenyl)ethanone, also known as Methyl-3-Amino-4-Methylphenylacetone, is a synthetic chemical compound with a wide range of applications in both scientific research and industrial processes. This compound is used in a variety of laboratory experiments, as it is highly reactive and can be used to synthesize a variety of other compounds.
Applications De Recherche Scientifique
Synthèse Chimique
“1-(3-Amino-4-méthylphényl)éthanone” est un composé chimique utilisé dans diverses synthèses chimiques . Il est disponible à l’achat auprès de fournisseurs de produits chimiques, ce qui indique son utilisation en laboratoire pour la recherche et le développement .
Synthèse sélective chirale médiée par la transaminase
Ce composé a été utilisé dans la synthèse sélective chirale médiée par la transaminase . Plus précisément, il a été utilisé pour synthétiser “(1R)-(3-méthylphényl)éthan-1-amine” à partir de "1-(3-méthylphényl)éthan-1-one" . Ce processus implique l’utilisation d’une enzyme appelée ATA-025 et du diméthylsulfoxyde comme co-solvant .
Optimisation des processus de bioconversion
Des recherches ont été menées pour optimiser le processus de bioconversion de “1-(3-méthylphényl)éthan-1-one” en “(1R)-(3-méthylphényl)éthan-1-amine” à l’aide de transaminases . Des variables telles que le chargement enzymatique, le chargement du substrat, la température et le pH ont été optimisées pour obtenir une conversion et un rendement maximaux .
Production d’ingrédients pharmaceutiques actifs
Le “(1R)-(3-méthylphényl)éthan-1-amine” synthétisé à partir de “this compound” peut être utilisé pour la synthèse de différentes entités pharmaceutiques actives . Ceci inclut le chlorhydrate de técalcétide, le cinacalcet et la rivastigmine, qui sont utilisés pour le traitement de l’hyperparathyroïdie secondaire, du carcinome parathyroïdien et de la maladie de Parkinson et d’Alzheimer, respectivement .
Études ‘Et si’
Des études ‘Et si’ ont été réalisées pour étudier la progression temporelle de la réaction à l’échelle du gramme en modifiant radicalement les paramètres du processus
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYTLIHRDCHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321763 | |
| Record name | 1-(3-amino-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17071-24-8 | |
| Record name | 17071-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-amino-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


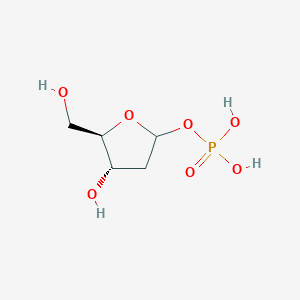
![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)
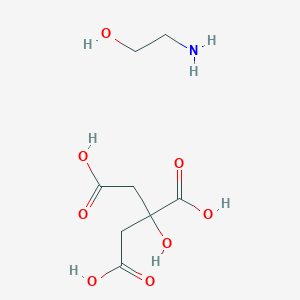


![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
